7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one
Description
Properties
IUPAC Name |
10-hydroxy-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h2-4,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLXNDOUGBEARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=COC3=C2C(=CC(=C3)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Palladium-Catalyzed Acylation
One of the most effective and modern synthetic routes to chromenone derivatives, including 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one, is the intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes.
- Catalyst System: Pd(PPh₃)₄ combined with Xphos ligand.
- Base: Potassium carbonate (K₂CO₃).
- Solvent: 1,4-dioxane.
- Reaction Type: Intramolecular acylation leading to ring closure.
- Outcome: Moderate to good yields of flavonoid-type chromenone derivatives.
This method is advantageous for its mild reaction conditions and versatility in functional group tolerance, enabling the synthesis of diversely substituted chromenones, which can be adapted for the preparation of this compound by suitable precursor design.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄/Xphos |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | Moderate heating (typically 80-100°C) |
| Yield Range | Moderate to good (50-85%) |
| Reaction Time | Several hours (varies by substrate) |
| Functional Group Tolerance | Broad, allows for hydroxy and furan rings |
Reference: The Journal of Organic Chemistry, 2017.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave technology has been increasingly utilized to accelerate the synthesis of heterocyclic compounds, including chromenone derivatives.
- Advantages: Significant reduction in reaction time (up to 95-98%) and increase in yield (up to 113% improvement).
- Methodology: Reactions are typically performed under solvent-free or minimal solvent conditions, often with catalytic amounts of neutral or basic salts.
- Application: Facilitates rapid formation of fused heterocycles such as furochromenones by enhancing reaction kinetics and selectivity.
For this compound, microwave-assisted synthesis can be employed for key cyclization steps or functional group transformations, especially when traditional thermal methods are sluggish or low-yielding.
| Parameter | Details |
|---|---|
| Heating Source | Microwave irradiation |
| Reaction Time | Minutes (3-10 min typical) |
| Yield Improvement | Up to 113% compared to conventional |
| Environmental Impact | Reduced solvent use, greener synthesis |
| Purification | Often simplified due to cleaner reactions |
Reference: International Journal of Scientific Research and Reviews, 2015.
Classical Cyclization and Condensation Approaches
Traditional synthetic routes involve multi-step condensation and cyclization reactions starting from suitable hydroxy-substituted precursors.
- Starting Materials: Hydroxyphenyl derivatives, furfuryl amine, or related furanyl precursors.
- Reagents: Acid catalysts or Lewis acids to promote cyclization.
- Conditions: Reflux in polar solvents or under controlled heating.
- Challenges: Often require long reaction times and multiple purification steps.
These classical methods provide foundational approaches but are increasingly supplemented or replaced by catalytic and microwave-assisted methods for efficiency.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Intramolecular Pd-Catalyzed Acylation | Uses Pd catalyst, mild base, dioxane solvent | High selectivity, moderate to good yields | Requires expensive Pd catalyst, longer reaction times |
| Microwave-Assisted Synthesis | Rapid heating, solvent-free options | Drastically reduced time, improved yields | Requires specialized equipment, scale-up challenges |
| Classical Cyclization | Acid or Lewis acid catalyzed | Well-established, accessible reagents | Longer reaction times, lower yields, more waste |
Research Findings and Practical Considerations
- Yield Optimization: Pd-catalyzed methods yield 50-85%, while microwave methods can enhance yields beyond 90% in reduced times.
- Functional Group Compatibility: Pd-catalysis tolerates hydroxy and furan substituents critical for this compound.
- Scalability: Classical methods are more scalable but less efficient; microwave methods are excellent for rapid small-scale synthesis.
- Environmental Impact: Microwave-assisted and catalytic methods reduce solvent use and waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the furan and chromenone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted furochromenes, chromanols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antioxidant properties and is studied for its potential to inhibit lipid peroxidation.
Medicine: Research is ongoing to explore its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative stress.
Neuroprotection: It may inhibit neuronal nitric oxide synthase and reduce excitotoxic and oxidative neuronal damage, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular formulas, and properties:
*Inferred structure: Furo[4,3,2-de]chromen-4(3H)-one with a hydroxy group at position 5.
Key Observations:
- Substituent Impact on Solubility : Hydroxy groups (e.g., at C7 in the target compound) improve aqueous solubility and bioavailability compared to lipophilic groups like fluorine or methoxy .
- Ring Fusion Differences: Furo[3,2-g]chromenones (e.g., compound in ) exhibit distinct electronic properties due to alternative fusion patterns compared to furo[4,3,2-de] systems.
- Synthetic Accessibility : Many analogs (e.g., 3d, 3g) are synthesized via hybrid strategies combining furan-2(3H)-ones and chromen-4(4H)-ones, with E-isomer confirmation via NMR .
Physicochemical and Pharmacokinetic Properties
- Bioavailability: Compounds with multiple hydroxy groups (e.g., 3,7-dihydroxy derivatives) exhibit higher bioavailability scores (0.55–0.56) and lower synthetic accessibility scores (SAS: 1.5–3.42) compared to non-hydroxylated analogs .
- Thermal Stability : Methoxy and trifluoromethyl substituents enhance thermal stability, as seen in compounds like 3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one (m.p. >100°C) .
Biological Activity
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one, a compound belonging to the chromone family, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including its cytotoxicity against cancer cell lines, antioxidant potential, and other relevant biological effects.
Chemical Structure and Properties
The chemical structure of this compound features a fused chromone and furan moiety. Its molecular formula is CHO, and it exhibits several functional groups that contribute to its biological activities.
Cytotoxicity and Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from recent research:
| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.20 ± 0.02 | Lapatinib | 5.90 ± 0.74 |
| A2780 (Ovarian Cancer) | 0.14 ± 0.03 | Lapatinib | 11.11 ± 1.03 |
The compound demonstrated potent cytotoxicity against both MCF-7 and A2780 cell lines, exhibiting IC50 values significantly lower than those of the positive control lapatinib, suggesting its potential as a therapeutic agent in oncology .
The mechanism through which this compound exerts its cytotoxic effects may involve the inhibition of specific protein kinases associated with cancer progression. Studies have indicated that derivatives of this compound can inhibit cyclin-dependent kinase 2 (CDK2) and other tyrosine kinases such as HER2 and EGFR .
Antioxidant Activity
In addition to its anticancer properties, this compound has been studied for its antioxidant capabilities. Research indicates that compounds within this class can scavenge free radicals and reduce oxidative stress in biological systems . This property is crucial in preventing cellular damage linked to various diseases, including cancer.
Case Studies
Several case studies have illustrated the therapeutic potential of chromone derivatives similar to this compound:
- Case Study on MCF-7 Cells : A study demonstrated that a series of chromone derivatives exhibited varying degrees of cytotoxicity against MCF-7 cells, with some derivatives showing enhanced activity compared to standard treatments .
- In Vivo Studies : Preliminary animal studies have suggested that compounds with similar structures can reduce tumor growth in xenograft models when administered at specific doses .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one derivatives?
- Methodological Answer : A common approach involves base-catalyzed cyclization using sodium hydroxide and hydrogen peroxide in ethanol. For example, chromenone derivatives can be synthesized via Claisen-Schmidt condensation followed by oxidative cyclization. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side products. NMR (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming purity and structure .
Q. How is the structural identity of this compound confirmed using spectroscopic techniques?
- Methodological Answer : ¹H NMR analysis (400 MHz, CDCl₃) identifies proton environments, such as aromatic protons (δ 8.29–6.35 ppm) and methoxy groups (δ 3.81–3.86 ppm). ¹³C NMR resolves carbonyl (δ ~176 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+) with <5 ppm error. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 7-Hydroxyfuro derivatives?
- Methodological Answer : Systematic variation of catalysts (e.g., NaOH vs. KOH), solvents (ethanol vs. DMF), and reaction time/temperature can be analyzed via Design of Experiments (DoE). For instance, increasing hydrogen peroxide concentration (30% to 50%) may enhance cyclization efficiency. Kinetic studies (e.g., monitoring by HPLC) identify rate-limiting steps, while column chromatography or recrystallization improves purity .
Q. What advanced techniques resolve contradictions between computational and experimental spectroscopic data?
- Methodological Answer : Discrepancies in NMR chemical shifts or IR vibrational modes may arise from solvent effects or crystal packing. Hybrid methods, such as combining X-ray crystallography (for solid-state conformation) with solvent-phase DFT calculations, reconcile differences. For crystallographic ambiguities, SHELXL refinement with high-resolution data (≤1.0 Å) and Hirshfeld surface analysis validate bond lengths/angles .
Q. How can computational modeling predict the reactivity of substituted 7-Hydroxyfuro derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies assess bioactivity by simulating interactions with target proteins (e.g., enzymes). MD simulations evaluate stability in physiological conditions. Validation against experimental IC₅₀ values or crystallographic data ensures reliability .
Q. What strategies mitigate challenges in resolving crystal structures of halogenated derivatives?
- Methodological Answer : Heavy atoms (e.g., Cl, F) introduce anomalous scattering, requiring synchrotron radiation for high-resolution data. Twin refinement in SHELXL addresses pseudo-merohedral twinning. For disordered regions, PART and ISOR commands constrain thermal parameters. Complementary techniques like PXRD or TEM confirm phase purity .
Data Analysis and Reproducibility
Q. How can researchers ensure methodological rigor in synthesizing and characterizing this compound?
- Methodological Answer : Triangulate data via multiple techniques (e.g., NMR, MS, XRD). For reproducibility, document solvent batch, humidity, and heating rates. Internal standards (e.g., TMS for NMR) and calibration curves (for HPLC) enhance precision. Open-access repositories (e.g., IUCrData) provide crystallographic datasets for peer validation .
Q. What approaches validate the stereochemistry of complex 7-Hydroxyfuro derivatives?
- Methodological Answer : Single-crystal X-ray diffraction unambiguously assigns stereochemistry. For non-crystalline samples, electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) compare experimental spectra with DFT-simulated transitions. NOESY NMR identifies spatial proximity of protons in rigid structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
